Cyclic AMP sodium

Descripción general

Descripción

Cyclic AMP (cAMP) is a molecule that is important in many biological processes and is derived from adenosine triphosphate (ATP) . It is the main second messenger of the β-adrenergic receptor (β-AR) pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .

Synthesis Analysis

Cyclic AMP is synthesized intracellularly following the activation of G-protein-coupled receptors (GPCRs) by physiological stimuli, thereby translating extracellular ligand binding into intracellular signals . In the heart, cAMP is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control cAMP production, and phosphodiesterases, which control its degradation .

Molecular Structure Analysis

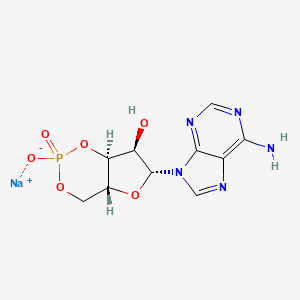

The molecular formula of Cyclic AMP sodium is C10H12N5O6P.Na . The molecular weight is 352.20 .

Chemical Reactions Analysis

Cyclic AMP stimulates a protein kinase cascade that ultimately leads to a cellular response . Cyclic AMP binds to protein kinase A, which then catalyzes the transfer of phosphate from ATP to a serine residue on a second enzyme, phosphorylase kinase, which itself transfers a phosphate to glycogen phosphorylase .

Physical And Chemical Properties Analysis

The molecular formula of Cyclic AMP sodium is C10H12N5O6P.Na . The molecular weight is 352.20 .

Aplicaciones Científicas De Investigación

Cell Signaling and Memory Formation

Cyclic AMP sodium plays a crucial role in the signaling pathways that underpin memory formation. It acts as a second messenger in neurons, where it activates protein kinase A (PKA), leading to changes in gene expression that are essential for long-term memory storage .

Metabolic Regulation

In the context of metabolism, Cyclic AMP sodium is involved in the regulation of glucose and lipid metabolism. It activates PKA, which in turn phosphorylates target enzymes in metabolic pathways, thereby modulating their activity .

Gene Regulation

Cyclic AMP sodium influences gene expression by activating transcription factors through PKA. This process is vital for the cellular response to hormones and other extracellular signals, affecting a wide range of physiological processes .

Immune Function

The compound has been shown to regulate immune responses by influencing the function of T cells and macrophages. It can modulate the production of cytokines and the expression of surface molecules that are key to the immune response .

Cardiovascular Health

Cyclic AMP sodium impacts cardiovascular health by affecting heart rate and contractility. It does this through its action on ion channels and cardiac myocytes, which are critical for maintaining heart rhythm and force of contraction .

Inflammatory Disorders

Research has indicated that Cyclic AMP sodium may play a role in controlling inflammation. It can inhibit the activation of inflammatory cells and the release of pro-inflammatory cytokines, thus potentially serving as a therapeutic target for inflammatory diseases .

Cancer Research

In cancer research, Cyclic AMP sodium is studied for its potential to influence cell proliferation and apoptosis. Its signaling pathways are often altered in cancer cells, making it a focus for understanding tumorigenesis and developing new treatments .

Respiratory Health

Cyclic AMP sodium is involved in the regulation of bronchial smooth muscle tone and may have implications for conditions like asthma. By relaxing smooth muscles, it helps in dilating the airways, providing relief from bronchoconstriction .

Mecanismo De Acción

Target of Action

Cyclic adenosine monophosphate (cAMP) is a second messenger that plays a fundamental role in the cellular responses to many hormones and neurotransmitters . The primary targets of cAMP are adenylyl cyclase (AC) and cyclic nucleotide phosphodiesterase (PDE) . AC is activated downstream from G-protein-coupled receptors (GPCRs) and is responsible for the production of cAMP . On the other hand, PDE controls the degradation of cAMP .

Mode of Action

The mode of action of cAMP involves its interaction with its primary targets, AC and PDE. AC is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (Gs)-protein-coupled receptors . The activated AC then converts ATP into cAMP . Conversely, AC activity can be inhibited by ligands that stimulate GPCRs coupled to Gi . The produced cAMP can activate several effectors, the most well-studied of which is cAMP-dependent protein kinase (PKA) .

Biochemical Pathways

The biochemical pathways affected by cAMP are numerous. cAMP regulates various cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The most notable pathway is the cAMP-dependent pathway , where cAMP acts as a second messenger for intracellular signal transduction . This pathway involves the activation of PKA and the phosphorylation of several key proteins involved in the excitation–contraction coupling .

Pharmacokinetics

The pharmacokinetics of cAMP involves its synthesis from ATP by AC and its degradation into AMP by PDE . The balance between the activities of these two enzymes regulates the intracellular levels of cAMP . Different isoforms of these enzymes, encoded by a large number of genes, generate cell-type and stimulus-specific responses .

Result of Action

The action of cAMP results in a multitude of cellular responses. It is used for intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is also involved in the activation of protein kinases . Furthermore, cAMP binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, the presence of calcium and sodium ions can alter the membrane potential in electrically active cells . Additionally, the cellular environment can affect the balance between the activities of AC and PDE, thereby influencing the intracellular levels of cAMP .

Safety and Hazards

Direcciones Futuras

Cyclic AMP is now recognized as a universal regulator of cellular function in a wide variety of organisms, including protozoa, plants, and animals . Biological processes mediated by cyclic AMP include metabolism, gene regulation, and immune function and its deregulation is associated with many pathologies, including metabolic, psychiatric, cardiovascular, pulmonary, and inflammatory disorders, as well as certain cancers .

Propiedades

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBFCKTIWRKMQ-MCDZGGTQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5NaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-92-4 (Parent) | |

| Record name | Cyclic AMP sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30958868 | |

| Record name | Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclic AMP sodium | |

CAS RN |

37839-81-9 | |

| Record name | Cyclic AMP sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 6-(6-amino-9H-purin-9-yl)-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for cyclic AMP sodium in cellular systems?

A1: Cyclic AMP sodium, often referred to as cyclic adenosine monophosphate (cyclic AMP or cAMP), exerts its effects by primarily acting as a second messenger in various cellular signaling pathways. [, , , , , ] It interacts with and activates downstream effector proteins, most notably protein kinase A (PKA). [, , , ] Activation of PKA initiates a phosphorylation cascade, influencing the activity of numerous enzymes and transcription factors, ultimately leading to changes in gene expression and cellular responses. [, , , ]

Q2: Can you provide specific examples from the research papers of how cyclic AMP sodium influences cellular processes?

A2: Certainly. The research highlights the role of cyclic AMP sodium in diverse cellular processes:

- Glycogenolysis: Studies on rat hepatocytes demonstrate that adrenergic agonists like epinephrine stimulate glycogenolysis, a process enhanced by cyclic AMP sodium. [] This effect is mediated through β-adrenoceptor stimulation, leading to increased cyclic AMP sodium levels and subsequent activation of glycogenolytic pathways. []

- Cellular Differentiation: In mouse neuroblastoma cells, non-cyclic AMP agents like 5-bromodeoxyuridine and serum-free medium induce morphological differentiation, accompanied by a two-fold increase in cyclic AMP sodium levels. [] This suggests a potential role of cyclic AMP sodium in mediating the differentiation process, although further research is needed to understand the exact mechanisms. []

- Cardiac Function: Research shows that 8-substituted cyclic AMP analogues exert inotropic and electrophysiological effects on guinea pig papillary muscle, highlighting the role of cyclic AMP signaling in cardiac muscle function. []

Q3: The papers mention the use of "dibutyryl cyclic AMP sodium salt (db-cAMP)". How is this compound related to cyclic AMP sodium?

A3: Dibutyryl cyclic AMP sodium salt (db-cAMP) is a cell-permeable analogue of cyclic AMP sodium. [] It is often used in research because it is more resistant to degradation by phosphodiesterases, enzymes that break down cyclic AMP, and can better penetrate cell membranes compared to cyclic AMP sodium. [] This allows for a more sustained elevation of intracellular cyclic AMP levels, mimicking the effects of naturally occurring cyclic AMP sodium. []

Q4: How do researchers measure and quantify cyclic AMP sodium levels in their experiments?

A4: While the provided research papers don't delve into specific analytical techniques for cyclic AMP sodium quantification, several established methods exist. These include:

Q5: The research mentions the potential for inducing functional β-adrenergic receptors in HeLa cells. How does cyclic AMP sodium relate to this phenomenon?

A5: Research indicates that treatment of HeLa cells with sodium butyrate leads to an increased number of functional β-adrenergic receptors. [] While sodium butyrate itself doesn't directly involve cyclic AMP sodium, the subsequent increase in β-adrenergic receptors enhances the cells' sensitivity to agonists like l-isoproterenol. [] This heightened sensitivity leads to elevated production of cyclic AMP sodium upon stimulation, demonstrating the interconnectedness of receptor expression and cyclic AMP sodium signaling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.